![molecular formula C12H16BrN B1447862 N-[2-(4-bromophenyl)ethyl]cyclobutanamine CAS No. 1781534-10-8](/img/structure/B1447862.png)
N-[2-(4-bromophenyl)ethyl]cyclobutanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Applications in Heterocycle Formation
N-[2-(4-bromophenyl)ethyl]cyclobutanamine and similar bromophenyl compounds have been utilized as building blocks in synthetic chemistry, particularly in the formation of heterocycles. For example, they have been involved in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This process involves the alkylation of azoles (e.g., imidazoles, pyrroles, indoles, and pyrazoles) to form radical precursors, which then undergo cyclization to yield new ring structures attached to the azoles. Such synthetic strategies are significant for developing new compounds with potential pharmaceutical applications (Allin et al., 2005).
Potential Anticancer Activities
Bromophenol derivatives, including those structurally related to N-[2-(4-bromophenyl)ethyl]cyclobutanamine, have shown promise in anticancer research. Specifically, studies on novel bromophenol derivatives have demonstrated significant anticancer activities against human lung cancer cell lines. These compounds can induce cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS) generation, PI3K/Akt and MAPK signaling pathways modulation, suggesting their potential as anticancer drugs (Guo et al., 2018).
Antimicrobial and Antioxidant Properties
The research on nitrogen-containing bromophenols derived from marine red algae has highlighted their strong radical scavenging activities. These compounds have demonstrated potent antioxidant properties, which could be beneficial in food and pharmaceutical fields as natural antioxidants. Their moderate activity against ABTS radicals further supports their potential utility in combating oxidative stress-related diseases (Li et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-6-4-10(5-7-11)8-9-14-12-2-1-3-12/h4-7,12,14H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTJCPFCCGJHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-bromophenyl)ethyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



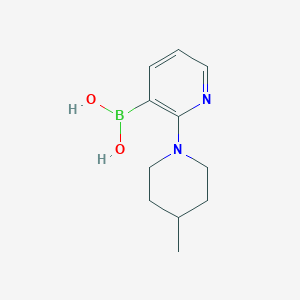

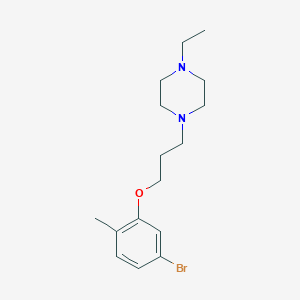

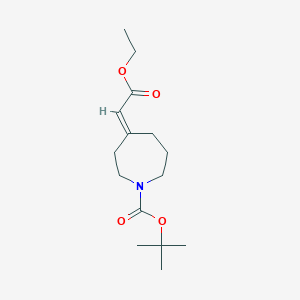
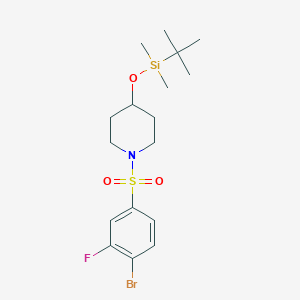
![6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1447788.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1447790.png)
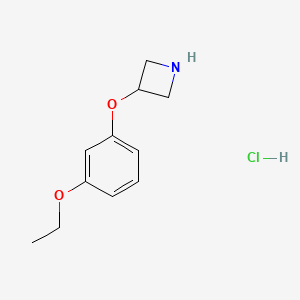
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1447792.png)
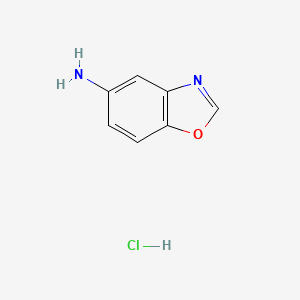
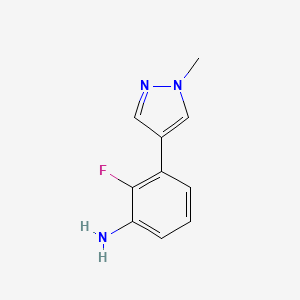
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)
![8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B1447800.png)